
Diltiazem-d6 hydrochloride
描述
Diltiazem-d6 hydrochloride is a deuterated form of diltiazem hydrochloride, a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain heart arrhythmias. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of diltiazem due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diltiazem-d6 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of diltiazem in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The final product is then purified using chromatographic techniques to obtain a high-purity compound suitable for research purposes .
化学反应分析
Synthetic Reactions
Diltiazem-d6 hydrochloride is synthesized via controlled isotopic exchange and deacetylation processes:
Key Synthetic Steps:
-
Deuteration of dimethylamino group :
-
Deacetylation :
-
Final salt formation :
Table 1: Synthetic Route Comparison
Step | Reagents/Conditions | Yield/Purity | Source |
---|---|---|---|
Deuteration | D₂O, HCl, 80°C, 24h | >95% isotopic purity | |
Deacetylation | NaOH (0.1 M), 60°C | 85-90% conversion | |
Hydrochloride formation | HCl gas in MeOH, pH 2 | 92% |
Metabolic Reactions
In vivo, diltiazem-d6 undergoes hepatic metabolism analogous to non-deuterated diltiazem, with deuterium labeling enabling precise tracking:
Primary Metabolic Pathways:
-
N-Demethylation :
-
Deacetylation :
-
O-Demethylation :
Table 2: Key Metabolites and Enzymatic Pathways
Metabolite | Enzyme | Relative Activity (%) | Source |
---|---|---|---|
N-Monodesmethyl-diltiazem-d6 | CYP3A4 | 40-60 | |
Desacetyl-diltiazem-d6 | Esterases | 25-50 | |
O-Desmethyl-diltiazem-d6 | CYP2D6 | <10 |
Structural Modification Reactions
This compound participates in reactions characteristic of benzothiazepine derivatives:
Salt Formation with Carboxylic Acids
Table 3: Physicochemical Properties of Salts
Salt Partner | Melting Point (°C) | Aqueous Solubility (μg/mL) | Source |
---|---|---|---|
Acetylsalicylic acid | 128–130 | 35.4 ± 1.1 | |
Nicotinic acid | 152–155 | 27.3 ± 0.9 | |
L-Malic acid | 168–170 | 55.4 ± 1.0 |
Acid-Catalyzed Rearrangements
-
Under strong acidic conditions (e.g., HCl/MeOH), the benzothiazepine ring undergoes partial hydrolysis, forming thiophenol derivatives .
Photodegradation
-
UV exposure induces cleavage of the benzothiazepine core, generating sulfoxide and nitroso byproducts .
Analytical Interactions
This compound is utilized in mass spectrometry (LC-MS/MS) for quantitative analysis due to its distinct isotopic pattern :
科学研究应用
Pharmacological Applications
1.1 Cardiovascular Uses
Diltiazem is primarily used as an antihypertensive, anti-arrhythmic, and anti-anginal agent. It works by inhibiting calcium ion influx into cardiac muscle cells and vascular smooth muscle, leading to decreased heart rate and blood pressure. The FDA has approved Diltiazem for several indications:
- Atrial Arrhythmia : Effective in managing atrial fibrillation and paroxysmal supraventricular tachycardia.
- Hypertension : Reduces peripheral vascular resistance.
- Angina : Enhances exercise tolerance by reducing myocardial oxygen demand.
The mechanism of action involves both negative inotropic and chronotropic effects, which help in managing various cardiac conditions .
Antimicrobial Properties
Recent studies have highlighted the potential of Diltiazem hydrochloride, including its deuterated form, as an antimicrobial agent. A notable study investigated its efficacy against various pathogens:
- Bacterial Activity : Diltiazem hydrochloride demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with biofilm formation reduction rates of 90.7% and 95.1%, respectively .
- Antiviral Activity : The compound also exhibited antiviral properties against the Coxsackie B4 virus, showing an IC50 value of 35.8 μg/mL, which suggests potential applications in treating viral infections .
Clinical Applications
3.1 Topical Formulations
Diltiazem hydrochloride has been formulated into topical creams for treating chronic anal fissures (AF). Clinical trials have shown that topical Diltiazem is more effective than oral forms in achieving healing rates comparable to those seen with other treatments:
- Efficacy Studies : In a randomized controlled trial involving 465 subjects, topical Diltiazem cream (2% and 4%) significantly reduced pain associated with anal fissures compared to placebo .
- Pharmacokinetics : The systemic absorption of Diltiazem from topical applications was found to be lower than oral administration, with bioavailability estimates around 5% for N-desmethyldiltiazem .
Table 1: Summary of Pharmacological Applications of Diltiazem-d6 Hydrochloride
Application | Indication | Mechanism of Action |
---|---|---|
Antihypertensive | Hypertension | Calcium channel blockade |
Anti-arrhythmic | Atrial fibrillation | Negative chronotropic effect |
Anti-anginal | Angina pectoris | Reduced myocardial oxygen demand |
Antimicrobial | Bacterial infections | Inhibition of bacterial growth |
Antiviral | Viral infections | Inhibition of viral replication |
Table 2: Clinical Efficacy of Topical Diltiazem in Anal Fissures
Study Reference | Treatment Group | Healing Rate (%) | Pain Reduction (NRS) |
---|---|---|---|
Clinical Trial A | Topical Diltiazem 2% | 75% | Significant |
Clinical Trial B | Topical Diltiazem 4% | 80% | Significant |
Control Group | Placebo | 30% | Minimal |
作用机制
Diltiazem-d6 hydrochloride exerts its effects by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and reduced blood pressure. The molecular targets include L-type calcium channels, which are blocked by diltiazem, preventing calcium entry into the cells .
相似化合物的比较
Similar Compounds
Verapamil: Another calcium channel blocker used to treat hypertension and angina.
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Uniqueness
Diltiazem-d6 hydrochloride is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for more precise and accurate analysis compared to non-deuterated compounds .
生物活性
Diltiazem-d6 hydrochloride is a deuterated form of diltiazem, a non-dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, antimicrobial properties, and clinical applications.
Pharmacodynamics
Diltiazem functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and decreased myocardial oxygen demand. It exhibits both negative inotropic (decreased force of contraction) and negative chronotropic (reduced heart rate) effects. This mechanism is crucial in managing conditions such as hypertension and angina pectoris.
- Calcium Channel Blockade : Diltiazem blocks calcium channels in vascular smooth muscle and cardiac tissues, resulting in relaxation of the vascular muscle and reduced blood pressure .
- Vasodilation : It dilates coronary arteries, enhancing blood flow to the myocardium, which can alleviate angina symptoms .
Pharmacokinetics
Diltiazem is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 40%. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | ~305 L |
Protein Binding | 70-80% |
Half-life | 3-5 hours |
Peak Plasma Concentration | 11-18 hours post-dose |
The drug's pharmacokinetic profile indicates significant interindividual variability, particularly in patients with hepatic impairment .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of diltiazem hydrochloride, suggesting potential repurposing for infectious diseases.
Key Findings
- Gram-positive Bacteria : Diltiazem exhibited significant inhibition against Staphylococcus epidermidis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL for S. epidermidis.
- Biofilm Formation : The compound reduced biofilm formation by 95.1% for S. epidermidis and 90.7% for S. aureus.
- Antiviral Activity : It demonstrated potent antiviral activity against CoxB4 virus with an IC50 of 35.8 ± 0.54 μg/mL .
Clinical Applications
Diltiazem has been effectively used in various clinical scenarios:
- Management of Hypertension : Long-term studies have shown that diltiazem effectively reduces blood pressure without significant adverse effects on renal or hepatic function .
- Angina Pectoris : Clinical reports indicate that diltiazem can relieve angina symptoms promptly, restoring normal sinus rhythm in patients with atrioventricular block induced by coronary artery spasm (CAS) .
- Antimicrobial Use : The emerging evidence suggests that diltiazem may be beneficial against certain bacterial infections, warranting further investigation into its off-label uses .
Case Study 1: Management of CAS-Induced Angina
A patient suffering from complete atrioventricular block due to CAS was treated with intravenous diltiazem (5 mg), resulting in immediate relief from chest pain and restoration of normal heart rhythm without adverse effects .
Case Study 2: Long-Term Efficacy in Hypertension
In a study involving eight patients treated with diltiazem for five years, there were no significant adverse effects noted on cardiovascular or metabolic parameters, confirming its long-term safety profile .
属性
IUPAC Name |
[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-VEOFFBAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。